molecular formula C13H16ClNO B180452 4-(5-Chloropentyloxy)-1H-indole CAS No. 180161-00-6

4-(5-Chloropentyloxy)-1H-indole

Cat. No. B180452
CAS RN: 180161-00-6
M. Wt: 237.72 g/mol
InChI Key: XNELKZGRTJPRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloropentyloxy)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. It was first synthesized in the 1980s by Pfizer as part of their research into the endocannabinoid system, and has since been used extensively in scientific research to investigate the effects of cannabinoids on the brain and body.

Mechanism of Action

4-(5-Chloropentyloxy)-1H-indole 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. When it binds to these receptors, it activates a range of signaling pathways that lead to changes in neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a range of biochemical and physiological effects, including:
- Increased release of dopamine, a neurotransmitter involved in reward and motivation
- Decreased release of GABA, a neurotransmitter involved in inhibiting neural activity
- Increased activity of potassium channels, leading to hyperpolarization of neurons
- Activation of the MAP kinase signaling pathway, leading to changes in gene expression

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-Chloropentyloxy)-1H-indole 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the effects of cannabinoids on the brain and body in a controlled and precise manner. However, one limitation of using this compound 47,497 is its synthetic nature, which may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are many potential future directions for research involving 4-(5-Chloropentyloxy)-1H-indole 47,497, including:
- Investigating the effects of this compound 47,497 on different brain regions and cell types
- Developing new synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors
- Investigating the potential therapeutic uses of this compound 47,497 and other synthetic cannabinoids for treating neurological and psychiatric disorders
- Investigating the long-term effects of this compound 47,497 on the brain and body, including potential risks and side effects
In conclusion, this compound 47,497 is a synthetic cannabinoid that has been extensively used in scientific research to investigate the effects of cannabinoids on the brain and body. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system, and there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 4-(5-Chloropentyloxy)-1H-indole 47,497 involves several steps, starting with the reaction of 5-chloropentan-1-ol with 1H-indole-3-carboxaldehyde to form the intermediate 5-chloropentyl-1H-indole-3-carboxaldehyde. This intermediate is then reacted with methylamine to form the final product, this compound 47,497.

Scientific Research Applications

4-(5-Chloropentyloxy)-1H-indole 47,497 has been extensively used in scientific research to investigate the effects of cannabinoids on the brain and body. It has been shown to bind strongly to the cannabinoid receptors in the brain, leading to a range of physiological and biochemical effects.

properties

CAS RN

180161-00-6

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

4-(5-chloropentoxy)-1H-indole

InChI

InChI=1S/C13H16ClNO/c14-8-2-1-3-10-16-13-6-4-5-12-11(13)7-9-15-12/h4-7,9,15H,1-3,8,10H2

InChI Key

XNELKZGRTJPRRG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCCl

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCCCCCCl

synonyms

4-(5-chloropentyloxy)-1H-indole

Origin of Product

United States

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